molecular formula C19H29NO6S B14025007 Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate

Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate

Cat. No.: B14025007
M. Wt: 399.5 g/mol
InChI Key: QTRVLBJCPLEODG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a tosyloxyethoxy substituent. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

Scientific Research Applications

Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate involves its ability to undergo various chemical transformations. The tosyloxy group acts as a leaving group, facilitating substitution reactions. The piperidine ring provides conformational flexibility, allowing the compound to interact with different molecular targets. The ester group can be hydrolyzed or reduced, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(tosyloxy)ethoxy)piperidine-1-carboxylate is unique due to the presence of the tosyloxy group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and bioactive compounds .

Properties

Molecular Formula

C19H29NO6S

Molecular Weight

399.5 g/mol

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethoxy]piperidine-1-carboxylate

InChI

InChI=1S/C19H29NO6S/c1-15-5-7-17(8-6-15)27(22,23)25-14-13-24-16-9-11-20(12-10-16)18(21)26-19(2,3)4/h5-8,16H,9-14H2,1-4H3

InChI Key

QTRVLBJCPLEODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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